molecular formula C16H12ClFN4O B6512543 1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-66-8

1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512543
CAS No.: 951611-66-8
M. Wt: 330.74 g/mol
InChI Key: XBRHDBNGPYIDEJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and is substituted with a chlorophenyl and fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific steps include:

  • Preparation of the azide: The 3-chlorophenyl azide is synthesized from 3-chlorophenylamine through diazotization followed by azide formation.

  • Preparation of the alkyne: The 4-fluorobenzyl bromide is converted to the corresponding alkyne through a dehydrohalogenation reaction.

  • Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the triazole ring.

  • Carboxamide Formation: The resulting triazole is further reacted with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of corresponding phenols.

  • Reduction: Reduction reactions can be performed on the triazole ring or the carboxamide group, resulting in the formation of amines or amides.

  • Substitution Reactions: Substitution reactions at the chloro and fluoro positions on the phenyl rings can be achieved using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Phenols derived from the chlorophenyl and fluorophenyl groups.

  • Reduction Products: Amines or amides resulting from the reduction of the triazole ring or carboxamide group.

  • Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine: This compound is structurally similar but features a piperazine ring instead of a triazole ring.

  • 1-(4-Fluorophenyl)piperazine: Similar to the target compound but with a different substitution pattern on the phenyl ring.

  • 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: Similar triazole structure but with a different position of the carboxamide group.

Uniqueness: The uniqueness of 1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of the triazole ring, chlorophenyl, and fluorophenyl groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-12-2-1-3-14(8-12)22-10-15(20-21-22)16(23)19-9-11-4-6-13(18)7-5-11/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHDBNGPYIDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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